N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 338400-84-3
VCID: VC6082696
InChI: InChI=1S/C21H16F3NO2/c22-21(23,24)16-6-4-5-15(13-16)14-20(26)25-17-9-11-19(12-10-17)27-18-7-2-1-3-8-18/h1-13H,14H2,(H,25,26)
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C21H16F3NO2
Molecular Weight: 371.359

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 338400-84-3

Cat. No.: VC6082696

Molecular Formula: C21H16F3NO2

Molecular Weight: 371.359

* For research use only. Not for human or veterinary use.

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide - 338400-84-3

Specification

CAS No. 338400-84-3
Molecular Formula C21H16F3NO2
Molecular Weight 371.359
IUPAC Name N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C21H16F3NO2/c22-21(23,24)16-6-4-5-15(13-16)14-20(26)25-17-9-11-19(12-10-17)27-18-7-2-1-3-8-18/h1-13H,14H2,(H,25,26)
Standard InChI Key NOWBHHKZPDSYKR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-[3-(trifluoromethyl)phenyl]-N-(4-phenoxyphenyl)acetamide. Its molecular formula is C21_{21}H16_{16}F3_{3}NO2_{2}, with a molecular weight of 371.35 g/mol . The structure comprises three key components:

  • A phenoxyphenyl group (4-phenoxyaniline derivative) at the amide nitrogen.

  • A trifluoromethylphenyl moiety attached to the acetyl group.

  • An acetamide backbone linking the two aromatic systems.

Structural Features and Electronic Effects

  • The trifluoromethyl (–CF3_3) group is strongly electron-withdrawing, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs.

  • The phenoxy group (–O–C6_6H5_5) introduces steric bulk and moderate electron-donating effects, potentially influencing binding interactions in biological systems .

Synthesis and Industrial Production

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, plausible pathways can be inferred from analogous acetamide syntheses:

Route 1: Amide Coupling

  • Step 1: React 4-phenoxyaniline with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond.

    C6H5OC6H4NH2+ClCOCH2C6H4CF3C6H5OC6H4NHCOCH2C6H4CF3+HCl\text{C}_6\text{H}_5\text{O}-\text{C}_6\text{H}_4-\text{NH}_2 + \text{ClCO}-\text{CH}_2-\text{C}_6\text{H}_4-\text{CF}_3 \rightarrow \text{C}_6\text{H}_5\text{O}-\text{C}_6\text{H}_4-\text{NHCO}-\text{CH}_2-\text{C}_6\text{H}_4-\text{CF}_3 + \text{HCl}
  • Step 2: Purify the product via recrystallization (e.g., using ethanol/water mixtures).

Route 2: Ullmann Coupling

  • Couple 4-phenoxyaniline with a pre-functionalized 3-(trifluoromethyl)phenylacetic acid derivative using copper catalysts, followed by amidation .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve yield and reduce reaction times for large-scale production.

  • Green Solvents: Ethanol/water mixtures minimize environmental impact.

Physicochemical Properties

Lipophilicity and Solubility

  • Calculated logP: ~3.5 (estimated using the trifluoromethyl group’s contribution of +0.9 and phenoxy group’s +2.1).

  • Aqueous Solubility: Likely <10 mg/L due to high lipophilicity, necessitating formulation with solubilizing agents (e.g., cyclodextrins).

Spectral Characterization

  • 1^1H-NMR (CDCl3_3): Expected signals include δ 7.8–7.6 (m, aromatic protons), δ 3.6 (s, –CH2_2CO–), and δ 2.1 (s, –NHCO–) .

  • HRMS: Molecular ion peak at m/z 371.35 (C21_{21}H16_{16}F3_{3}NO2+_2^+) .

CompoundTarget PathogenEC50_{50} (ppm)Reference
Phenoxyphenyl alkoxyiminoacetamideBotrytis cinerea5.2
Target Compound (Hypothetical)Botrytis cinerea<20 (predicted)

Pharmacokinetics and ADME Properties

Absorption and Distribution

  • Oral Bioavailability: Estimated 40–60% due to moderate lipophilicity.

  • Plasma Protein Binding: >90% (typical for trifluoromethyl-containing drugs).

Metabolism and Excretion

  • Primary Metabolites: Hydroxylation at the phenoxy ring or amide hydrolysis.

  • Half-Life: ~8–12 hours (based on fluorinated analogs).

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